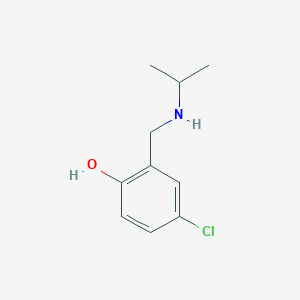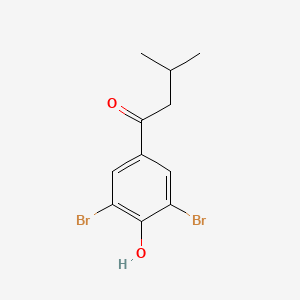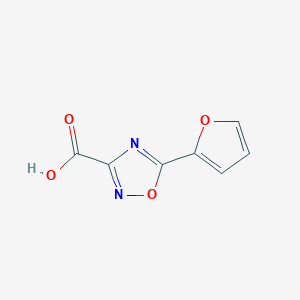
5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include refluxing in ethanol and subsequent acidification with acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(Furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of furan and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
Propiedades
Fórmula molecular |
C7H4N2O4 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)5-8-6(13-9-5)4-2-1-3-12-4/h1-3H,(H,10,11) |
Clave InChI |
OJRVUADPESOUNY-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
amine](/img/structure/B13308527.png)
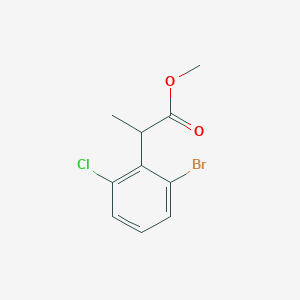

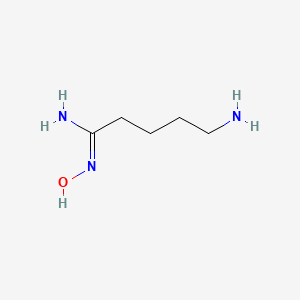
![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
